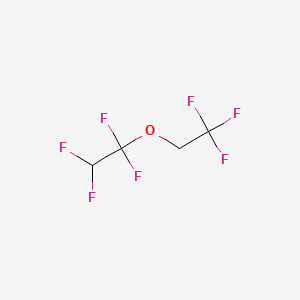

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

Descripción general

Descripción

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether is a fluorinated ether compound with the molecular formula C4H3F7O and a molecular weight of 200.05 g/mol . This compound is known for its extensive use as an electrolyte solvent and diluent in various battery technologies due to its low viscosity, low freezing point, low dielectric constant, and high electrochemical stability .

Métodos De Preparación

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether can be synthesized through multiple methods. One common synthetic route involves the reaction of 1,1,2,2-tetrafluoroethylene with 2,2,2-trifluoroethanol . This reaction typically occurs in the presence of a catalyst under controlled temperature and pressure conditions . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .

Análisis De Reacciones Químicas

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: The ether group can participate in substitution reactions, especially in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Chemical Solvent

- Description: Acts as an environmentally friendly solvent in various chemical processes.

- Applications: Used in organic synthesis and as a medium for chemical reactions due to its stability and low viscosity.

-

Biological Assays

- Description: Utilized in biological experiments to study enzyme interactions and cellular effects.

- Applications: Its ability to influence enzyme activity makes it valuable for biochemical assays and drug discovery.

-

Battery Technologies

- Description: Serves as a co-solvent and additive in lithium-ion and lithium-sulfur batteries.

- Mechanism of Action: Enhances ionic conduction and suppresses dendrite formation during battery cycling.

- Case Study: A study showed that adding 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether to a solvate ionic liquid electrolyte improved the cycle and rate capability of lithium-sulfur cells significantly .

-

Electrolyte Systems

- Description: Functions as a key component in electrolyte formulations for advanced battery systems.

- Benefits: Its unique properties help stabilize the electrolyte interface and enhance overall battery performance.

Case Study 1: Lithium-Sulfur Batteries

Research indicates that incorporating this compound into lithium-sulfur battery systems enhances ionic conductivity and cycle stability. The compound facilitates the formation of a stable interphase that prevents oxidation and metal dissolution while allowing efficient ion transport .

Case Study 2: Enzyme Activity Modulation

In biological assays involving various enzymes and proteins, this compound has been shown to stabilize enzyme activity under specific conditions. Studies reveal that it can modulate cellular responses by influencing metabolic pathways through its interactions with biomolecules .

Mecanismo De Acción

The mechanism by which 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether exerts its effects is primarily related to its chemical structure. The fluorinated ether group provides high electrochemical stability and low reactivity, making it an ideal solvent and diluent in various applications . In battery systems, it helps to suppress dendrite formation and improve ionic conduction, enhancing the overall performance and longevity of the batteries .

Comparación Con Compuestos Similares

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether can be compared with other similar fluorinated ethers, such as:

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether: This compound has similar applications but differs in its molecular structure and specific properties.

Bis(2,2,2-trifluoroethyl) ether: Another fluorinated ether with distinct properties and uses.

The uniqueness of this compound lies in its combination of low viscosity, low freezing point, and high electrochemical stability, making it particularly suitable for advanced battery technologies .

Actividad Biológica

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (HFE-347pc-f), with the molecular formula C4H3F7O and a molecular weight of 200.05 g/mol, is a fluorinated ether compound that has garnered attention for its potential biological applications and interactions. This article delves into its biochemical properties, cellular effects, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula: C4H3F7O

- CAS Number: 406-78-0

- Molar Mass: 200.05 g/mol

- Density: 1.487 g/cm³

- Boiling Point: 50 °C

- Refractive Index: 1.276

HFE-347pc-f is recognized for its role in various biochemical reactions. It interacts with enzymes and proteins, influencing their activity and stability. Notably, it forms a highly fluorinated interphase that can inhibit oxidation and transition metal dissolution in lithium-metal batteries, demonstrating its utility in energy storage applications.

| Property | Value |

|---|---|

| Molecular Weight | 200.05 g/mol |

| Density | 1.487 g/cm³ |

| Boiling Point | 50 °C |

| Refractive Index | 1.276 |

Cellular Effects

Research indicates that HFE-347pc-f significantly impacts cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Its ability to support stable cycling of NMC (Nickel Manganese Cobalt) and lithium metal phosphate cathodes is particularly noteworthy as it enhances ionic conduction while suppressing dendrite formation during battery operation.

Case Study: Impact on Lithium-Ion Batteries

A study highlighted the effectiveness of HFE-347pc-f in lithium-ion battery systems where it formed a protective interphase that improved cycle stability and efficiency. The compound's unique properties allowed for better performance under high-stress conditions, making it a candidate for next-generation battery technologies .

Applications in Research and Industry

HFE-347pc-f is employed in various scientific research applications due to its solvent properties and reactivity:

- As a Solvent: It serves as an environmentally friendly solvent in chemical processes.

- In Biological Assays: Its unique chemical structure makes it suitable for specific biological assays where traditional solvents may fail.

- Battery Technologies: Its role in enhancing battery performance has led to increased interest in its use within the energy sector .

Safety and Environmental Considerations

While HFE-347pc-f is classified as an irritant (Hazard Symbol: Xi), it is considered less harmful compared to other fluorinated compounds. It has been noted for its lower environmental impact when used as a cleaning agent or desiccant .

Table 2: Safety Data

| Hazard Symbol | Risk Codes | Safety Description |

|---|---|---|

| Xi | 10 | Flammable |

| Keep away from sources of ignition |

Propiedades

IUPAC Name |

1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c5-2(6)4(10,11)12-1-3(7,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIFAKBLLXGZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HCF2OCH2CF3, C4H3F7O | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074786 | |

| Record name | (1H,1H-Perfluoroethyl)(2H-perfluoroethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethane, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

406-78-0 | |

| Record name | 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1H,1H-Perfluoroethyl)(2H-perfluoroethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.